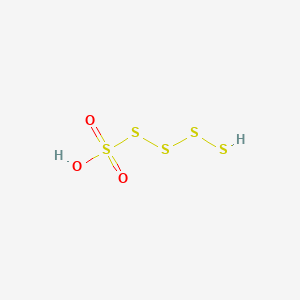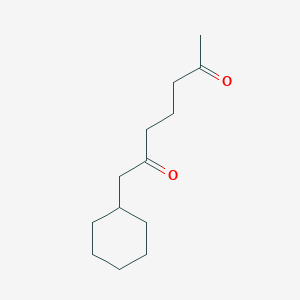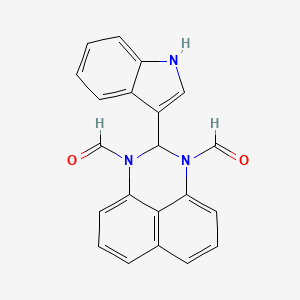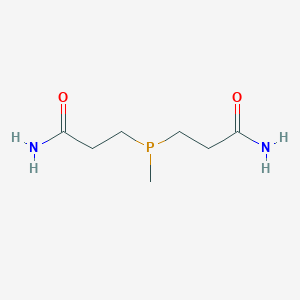![molecular formula C15H20O4S B14593701 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane CAS No. 61476-98-0](/img/structure/B14593701.png)
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[45]decane is an organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-dioxaspiro[4.5]decane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone compounds .
Scientific Research Applications
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-methylbenzene)sulfonyl]-1,4-dioxa-7-azaspiro[4.5]decane
- 7-[(4-fluoro-2-methylbenzene)sulfonyl]-1,4-dioxa-7-azaspiro[4.5]decane
Uniqueness
7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61476-98-0 |
|---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)sulfonyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H20O4S/c1-12-4-6-13(7-5-12)20(16,17)14-3-2-8-15(11-14)18-9-10-19-15/h4-7,14H,2-3,8-11H2,1H3 |
InChI Key |
LMKRJFMCAGZPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCC3(C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


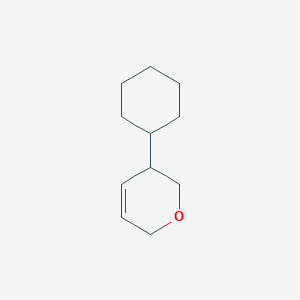
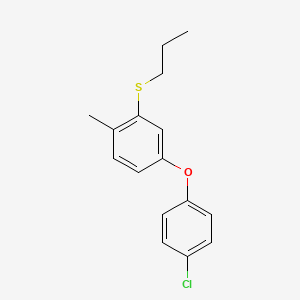
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
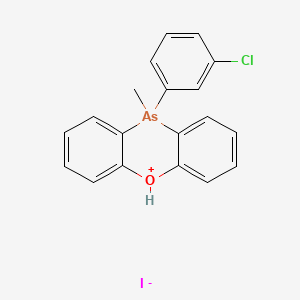
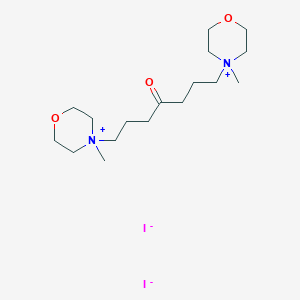
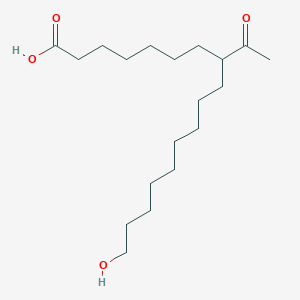

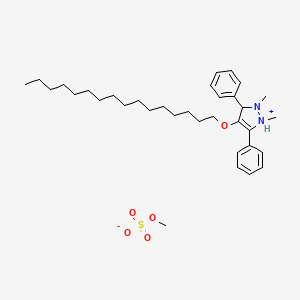
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
